N'-octanoylfuran-2-carbohydrazide
Description
N'-Octanoylfuran-2-carbohydrazide is a carbohydrazide derivative featuring a furan-2-carbonyl backbone substituted with an octanoyl group at the hydrazinic N' position. Its structure combines the aromaticity of the furan ring with the lipophilic octanoyl chain, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
N'-octanoylfuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-3-4-5-6-9-12(16)14-15-13(17)11-8-7-10-18-11/h7-8,10H,2-6,9H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKUYHGYBEOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-octanoylfuran-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-octanoylfuran-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-octanoylfuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N’-octanoylfuran-2-carbohydrazide.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N’-octanoylfuran-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-octanoylfuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Melting Points and Solubility
- Aromatic substituents : Compounds like (E)-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide (melting point: 220–222°C) exhibit higher melting points due to rigid aromatic systems and hydrogen bonding .
- Alkyl substituents: The octanoyl chain’s flexibility likely reduces crystallinity, lowering the melting point compared to aromatic analogs. Lipophilicity increases, enhancing solubility in organic solvents but reducing aqueous solubility .
Spectral Characteristics
- IR Spectroscopy: The carbonyl stretch (C=O) of the carbohydrazide group appears near 1650–1680 cm⁻¹. The octanoyl chain’s C=O would resonate similarly, while alkyl C-H stretches (~2850–2950 cm⁻¹) dominate .
- NMR: The furan ring protons resonate at δ 6.5–7.5 ppm. The octanoyl chain’s methylene and methyl groups would appear at δ 1.2–2.3 ppm, distinct from aromatic protons in benzylidene derivatives (δ 7.0–8.5 ppm) .
Comparison with Similar Compounds
Substituent Effects on Properties
Stability and Reactivity
- Hydrolytic Stability: Aromatic hydrazides (e.g., benzylidene) are more stable under acidic conditions than alkyl-substituted ones due to resonance stabilization. The octanoyl derivative may hydrolyze more readily .
- Thermal Stability : Rigid substituents (e.g., iodobenzylidene) enhance thermal stability, while flexible alkyl chains lower decomposition temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
